2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)-
Overview
Description
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)-, also known as cis-2-methyltetrahydropyran-4-ol, is a chemical compound with the molecular formula C6H12O2. It is a member of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is notable for its structural configuration, which includes a tetrahydro-2-methyl group in the cis configuration.
Mechanism of Action
Target of Action
It’s known that this compound is used in various products such as washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products . This suggests that it may interact with a wide range of molecular targets depending on the specific application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- can be achieved through various methods. . This method leverages the valence isomerism between 2H-pyrans and 1-oxatrienes, allowing for the formation of the desired pyran structure under controlled conditions.
Industrial Production Methods
In an industrial setting, the Prins cyclization reaction is often employed to produce 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- . This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of the pyran ring. The reaction conditions, such as temperature and catalyst concentration, are carefully optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl): This compound has a similar pyran structure but differs in the substituents attached to the ring.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): Another related compound with variations in the alkyl groups attached to the pyran ring.
Uniqueness
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2S-cis)- is unique due to its specific cis configuration and the presence of a tetrahydro-2-methyl group. This configuration can influence its chemical reactivity and biological activity, making it distinct from other pyran derivatives.
Properties
IUPAC Name |
(2R,4R)-2-methyloxan-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821720-33-5 | |
Record name | rac-(2R,4R)-2-methyloxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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